molecular formula C18H10N2 B14227725 2-[6-(Pyridin-3-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile CAS No. 823226-95-5

2-[6-(Pyridin-3-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile

Cat. No.: B14227725
CAS No.: 823226-95-5
M. Wt: 254.3 g/mol
InChI Key: MUYFUCIUTKFTEQ-UHFFFAOYSA-N
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Description

2-[6-(Pyridin-3-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile is a chemical compound known for its unique structure, which includes a pyridine ring, a hexene chain, and a benzonitrile group.

Preparation Methods

The synthesis of 2-[6-(Pyridin-3-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile typically involves multi-step organic reactions. One common synthetic route includes the coupling of a pyridine derivative with a benzonitrile derivative through a series of reactions involving alkynes and alkenes. The reaction conditions often require the use of catalysts such as palladium or copper to facilitate the coupling reactions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors to scale up the process .

Chemical Reactions Analysis

2-[6-(Pyridin-3-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile can undergo various chemical reactions, including:

Scientific Research Applications

2-[6-(Pyridin-3-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[6-(Pyridin-3-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity or activation of signaling pathways, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways .

Comparison with Similar Compounds

Similar compounds to 2-[6-(Pyridin-3-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile include other pyridine-containing compounds and benzonitrile derivatives. For example:

Properties

CAS No.

823226-95-5

Molecular Formula

C18H10N2

Molecular Weight

254.3 g/mol

IUPAC Name

2-(6-pyridin-3-ylhex-3-en-1,5-diynyl)benzonitrile

InChI

InChI=1S/C18H10N2/c19-14-18-12-6-5-11-17(18)10-4-2-1-3-8-16-9-7-13-20-15-16/h1-2,5-7,9,11-13,15H

InChI Key

MUYFUCIUTKFTEQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C#CC=CC#CC2=CN=CC=C2)C#N

Origin of Product

United States

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